6-Methoxyquinolin-3-amine hydrochloride

Description

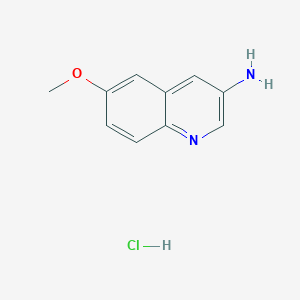

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxyquinolin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10;/h2-6H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXPYBCYZGZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589197 | |

| Record name | 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170974-22-7 | |

| Record name | 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinolin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxyquinolin-3-amine hydrochloride CAS number 1170974-22-7

CAS Number: 1170974-22-7 Document Type: Technical Guide & Application Note Version: 2.0 (2026)

Executive Summary

6-Methoxyquinolin-3-amine hydrochloride is a privileged heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors and anti-infective agents. Distinguished by its 3-amino functionality—a position less common than the 4- or 8-amino isomers found in classic antimalarials—this scaffold offers unique vectors for exploring the ATP-binding pockets of kinases such as PI3K and MALT1 .

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and critical role in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists and process scientists requiring actionable data for experimental design.

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | 6-Methoxyquinolin-3-amine hydrochloride |

| Common Synonyms | 3-Amino-6-methoxyquinoline HCl; 3-Quinolinamine, 6-methoxy-, hydrochloride |

| CAS Number (Salt) | 1170974-22-7 |

| CAS Number (Free Base) | 29507-86-6 |

| Molecular Formula | C₁₀H₁₀N₂O[1] · HCl |

| Molecular Weight | 210.66 g/mol (Salt); 174.20 g/mol (Base) |

| Appearance | Tan to brown microcrystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |

| pKa (Calculated) | ~4.5 (Quinoline N), ~2.8 (Aniline NH₂) |

Synthetic Utility & Retro-synthesis

The primary utility of 6-methoxyquinolin-3-amine lies in its ability to serve as a robust nucleophile in cross-coupling and amidation reactions. Unlike 4-aminoquinolines, which are prone to steric hindrance, the 3-amino position is electronically coupled to the ring nitrogen but sterically accessible.

Synthesis Pathway

The industrial and laboratory standard for generating this compound involves the reduction of 6-methoxy-3-nitroquinoline . This precursor is typically accessed via the nitration of 6-methoxyquinoline or cyclization strategies.

Method A: Stannous Chloride Reduction (Laboratory Scale) This method is preferred for its selectivity, avoiding the over-reduction of the quinoline ring that can occur with high-pressure hydrogenation.

Method B: Catalytic Hydrogenation (Scale-up) For larger batches, H₂/Pd-C is utilized, though strict control of pressure is required to prevent saturation of the pyridine ring.

Visualization: Synthesis Workflow

The following diagram illustrates the standard reduction pathway and subsequent salt formation.

Figure 1: Step-wise synthesis from nitro-precursor to hydrochloride salt.

Medicinal Chemistry Applications

Pharmacophore Analysis

In drug design, the 6-methoxyquinolin-3-amine scaffold functions as a "hinge-binder" or a solvent-exposed tail modulator.

-

3-Amino Group: Acts as a primary H-bond donor. It is frequently derivatized into amides or ureas to interact with the aspartate or glutamate residues in kinase active sites.

-

6-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the quinoline ring, modulating the pKa of the N1 nitrogen and enhancing solubility compared to the unsubstituted analog.

-

Quinoline Nitrogen (N1): Functions as an H-bond acceptor, critical for orienting the molecule within the ATP-binding pocket.

Case Studies in Drug Discovery

-

PI3K Inhibitors: Patents cite the use of this amine to create pyrimidine-derivative inhibitors. The amine is coupled to a chloropyrimidine core, where the quinoline ring stacks within the hydrophobic pocket of the enzyme [1].

-

MALT1 Inhibitors: Recent research identifies 3-aminoquinoline derivatives as allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key driver in certain lymphomas [2].

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore map highlighting key interaction points for medicinal chemistry.

Experimental Protocols

Protocol A: Reduction of 6-Methoxy-3-nitroquinoline (Lab Scale)

Adapted from standard quinoline reduction methodologies [3].

Reagents:

-

6-Methoxy-3-nitroquinoline (1.0 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0–5.0 eq)

-

Concentrated HCl

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH)

Procedure:

-

Dissolution: Suspend 6-methoxy-3-nitroquinoline in concentrated HCl (approx. 15 mL per gram of substrate) in a reaction vessel equipped with a magnetic stirrer. Heat to 50°C.

-

Reduction: Remove heat source. Add SnCl₂·2H₂O portion-wise over 5–10 minutes. Caution: Exothermic reaction. The temperature may rise significantly (up to 80°C).

-

Digestion: Stir the mixture vigorously for 30 minutes. The solution should turn from yellow/orange to a clearer or pale tan solution.

-

Workup: Dilute with ice-water. Adjust pH to >9 using 5M NaOH. The free amine will precipitate or form an oil.

-

Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from chloroform or purify via silica gel chromatography (EtOAc/Hexanes) if necessary.

Protocol B: General Amide Coupling

For attaching the scaffold to a carboxylic acid core.

-

Dissolve the carboxylic acid partner (1.0 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate.

-

Add 6-Methoxyquinolin-3-amine HCl (1.0 eq). Note: Extra base is needed to neutralize the HCl salt.

-

Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.[2]

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods; the HCl salt improves stability but is hygroscopic.

-

Safety: Irritating to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Aqueous solutions of the salt are stable for <24 hours. Prepare fresh for biological assays.

References

-

Google Patents. Pyrimidine derivatives used as pi-3 kinase inhibitors (WO2007084786A1). Accessed 2026.[3]

-

Google Patents. Inhibitors of MALT1 and uses thereof (US11248007B2). Accessed 2026.[3]

-

PrepChem. Synthesis of 6-Methoxy-3-aminoquinoline. Accessed 2026.[3]

-

PubChem. 6-Methoxyquinolin-3-amine hydrochloride (CID 17040068). National Library of Medicine.

Sources

A Comparative Analysis of 6-Methoxyquinolin-3-amine and 6-Methoxyquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Positional isomerism within this scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth, comparative analysis of two key isomers: 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine. We will dissect their structural nuances, explore the resulting differences in their spectroscopic and physical properties, detail validated synthetic protocols, and discuss the profound impact of the amine group's position on their application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet critical differences between these important building blocks.

Introduction: The Significance of Isomerism in the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid structure and ability to engage in various intermolecular interactions have made it a fertile ground for the development of drugs spanning antimalarials, antibacterials, and kinase inhibitors. The functionalization of this core with substituents like methoxy (-OCH₃) and amino (-NH₂) groups is a common strategy to modulate activity and properties.

The precise placement of these functional groups is paramount. A simple shift in the position of an amino group from the 3-position to the 8-position on the 6-methoxyquinoline core transforms the molecule into a fundamentally different chemical entity. 6-Methoxyquinolin-8-amine is the foundational core of the famed 8-aminoquinoline class of antimalarial drugs, including primaquine and tafenoquine, which are critical for eradicating the relapsing liver stages of Plasmodium vivax malaria.[1][2] In contrast, the 3-amino isomer presents a different electronic and steric profile, leading to distinct applications and synthetic challenges. This guide will illuminate these differences from a structural, synthetic, and application-oriented perspective.

Chapter 1: Molecular Structure and Electronic Effects

The fundamental difference between 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine lies in the position of the amine substituent on the quinoline ring. This seemingly minor change has significant consequences for the molecule's electronic distribution, geometry, and reactivity.

-

6-Methoxyquinolin-3-amine: The amine group is located on the pyridine ring of the quinoline system.

-

6-Methoxyquinolin-8-amine: The amine group is located on the benzene (homocyclic) ring of the quinoline system.[3]

The interplay between the electron-donating effects of the methoxy and amino groups, and the electron-withdrawing nature of the pyridine ring nitrogen, dictates the overall electronic character.

-

Electron-Donating Groups (EDG): Both the methoxy (-OCH₃) and amino (-NH₂) groups are activating, electron-donating groups through resonance.[4][5] They increase the electron density of the aromatic rings.

-

Electron-Withdrawing Effects: The nitrogen atom in the pyridine ring is electronegative and exerts an inductive electron-withdrawing effect, deactivating the pyridine ring towards electrophilic attack.[6][7]

In 6-methoxyquinolin-8-amine , both EDGs are on the benzene ring, strongly activating it. The amine group at C8 is ortho to the ring fusion and meta to the methoxy group at C6. This arrangement is crucial for the biological activity of antimalarials derived from this scaffold.[8]

In 6-methoxyquinolin-3-amine , the amine group is on the already electron-deficient pyridine ring. Its electron-donating resonance effect counteracts the ring's inherent deactivation to some extent, but its reactivity profile remains distinct from the 8-amino isomer.

Figure 1: Chemical structures of 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine.

Chapter 2: Comparative Physicochemical and Spectroscopic Properties

The structural differences manifest as distinct physicochemical and spectroscopic properties, which are critical for experimental design, purification, and characterization.

Physicochemical Properties

The position of the amine group influences properties like basicity (pKa) and lipophilicity (logP), which in turn affect solubility, membrane permeability, and pharmacokinetic profiles.

| Property | 6-Methoxyquinolin-3-amine | 6-Methoxyquinolin-8-amine | Rationale for Difference |

| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O | Isomers have the same formula. |

| Molecular Weight | 174.20 g/mol | 174.20 g/mol [3] | Isomers have the same weight. |

| Melting Point | Not consistently reported | 45-49 °C[9] | Differences in crystal lattice packing due to varied intermolecular hydrogen bonding potential. |

| pKa (Predicted) | 5.02 ± 0.14[10] | 3.49 ± 0.10[11] | The amine at C3 is on the electron-deficient pyridine ring, making it more basic. The amine at C8 is on the benzene ring, and its basicity is reduced by resonance effects. |

| XLogP3 (Predicted) | 1.8 | 1.4[3] | The intramolecular hydrogen bonding potential in the 8-amino isomer can slightly reduce its interaction with water, affecting the predicted lipophilicity. |

Table 1: Comparison of key physicochemical properties.

Spectroscopic Signatures (¹H and ¹³C NMR)

NMR spectroscopy provides a definitive method for distinguishing between the two isomers. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment created by the substituents.[12][13]

¹H NMR:

-

Aromatic Protons: In the 8-amino isomer, the proton at C7 is ortho to the strongly donating amino group and is expected to be significantly upfield compared to any proton in the 3-amino isomer. The protons on the pyridine ring (H2, H4) of the 8-amino isomer will appear as a characteristic AMX system. For the 3-amino isomer, the protons at C2 and C4 will be significantly influenced by the adjacent amino group.

-

Amine Protons (-NH₂): The chemical shift of the amine protons is variable and depends on the solvent and concentration. However, in the 8-amino isomer, there is a potential for intramolecular hydrogen bonding with the quinoline nitrogen (N1), which could lead to a broader or more downfield signal compared to the 3-amino isomer.

-

Methoxy Protons (-OCH₃): The methoxy protons will appear as a singlet around 3.8-3.9 ppm in both isomers, with minor shifts depending on the overall electronic structure.[14]

¹³C NMR: The carbon shifts are highly diagnostic.

-

C3 vs. C8: The carbon bearing the amino group will be a key differentiator. The C3 signal in 6-methoxyquinolin-3-amine will be located in the typical aromatic region for a carbon attached to nitrogen. The C8 signal in the 8-amino isomer will be similarly located but its precise shift will be influenced by its position on the benzenoid ring.

-

Ortho/Para Carbons: Carbons ortho and para to the amino and methoxy groups will be shielded (shifted upfield) compared to the unsubstituted quinoline.[15] The patterns of these upfield shifts are unique to each isomer and allow for unambiguous assignment. For example, in the 8-amino isomer, C5 and C7 will be strongly shielded by the adjacent activating groups.

Chapter 3: Synthetic Strategies and Mechanistic Insights

The synthesis of each isomer requires a distinct strategic approach, dictated by the directing effects of the substituents on the quinoline ring during key reaction steps like nitration.

Synthesis of 6-Methoxyquinolin-8-amine

The most common and industrially relevant synthesis starts from 4-methoxy-2-nitroaniline and proceeds via a Skraup reaction, followed by reduction.[16]

Figure 2: General synthetic workflow for 6-methoxyquinolin-8-amine.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction Intermediate) [17]

-

Rationale: The Skraup reaction is a classic method for quinoline synthesis.[18][19] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

-

Procedure:

-

In a large reaction flask, carefully prepare a slurry of arsenic oxide (oxidant) in concentrated sulfuric acid.

-

Add 4-methoxy-2-nitroaniline to the mixture.

-

Heat the mixture to approximately 100°C and add glycerol dropwise while maintaining the temperature between 117-119°C. This step is highly exothermic and requires careful control.

-

After the addition is complete, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the mixture by pouring it into a solution of ammonium hydroxide and ice.

-

The precipitated solid is filtered, washed, and recrystallized (e.g., from chloroform or ethylene dichloride) to yield 6-methoxy-8-nitroquinoline.[17]

-

Experimental Protocol: Reduction to 6-Methoxyquinolin-8-amine [11][16]

-

Rationale: The nitro group is a versatile precursor to the amine. It is readily reduced using various methods. Reduction with tin(II) chloride (SnCl₂) in hydrochloric acid is a common and effective laboratory method.

-

Procedure:

-

Dissolve or suspend 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

-

Heat the mixture (e.g., to 50-60°C) and add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise.

-

After the addition, stir the mixture for a short period.

-

Dilute with water and neutralize with a strong base (e.g., NaOH) to a basic pH to precipitate the free amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and remove the solvent under reduced pressure to obtain the crude 6-methoxyquinolin-8-amine. Further purification can be achieved by distillation or recrystallization.[20]

-

Synthesis of 6-Methoxyquinolin-3-amine

The synthesis of the 3-amino isomer typically starts from 6-methoxyquinoline and involves nitration followed by reduction. The directing effects are key here.

Figure 3: General synthetic workflow for 6-methoxyquinolin-3-amine.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-3-amine [21]

-

Rationale: This synthesis relies on the electrophilic nitration of 6-methoxyquinoline. The methoxy group at C6 is an ortho-, para-director, activating the C5 and C7 positions. However, the pyridine ring is deactivated. Nitration can occur on both rings, leading to a mixture of isomers that requires separation. The subsequent reduction of the nitro group is analogous to the synthesis of the 8-amino isomer.

-

Procedure (for the reduction step from the nitro-precursor):

-

Add 6-methoxy-3-nitroquinoline portion-wise to a beaker containing concentrated HCl at 50°C with vigorous stirring.

-

Add finely ground SnCl₂·2H₂O portion-wise over 2-3 minutes. The temperature will rise.

-

Stir vigorously for 10 minutes, then dilute with water.

-

Adjust the pH to 9 using 5M NaOH and cool the aqueous layer.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with cold water, brine, and dried over anhydrous MgSO₄.

-

Filtration and removal of the solvent in vacuo gives the crude product, which can be purified by crystallization or column chromatography to yield 6-methoxyquinolin-3-amine.[21]

-

Chapter 4: Reactivity, Applications, and Medicinal Chemistry Context

The location of the amine group dictates the molecule's role in medicinal chemistry.

Figure 4: Positional isomerism dictates the primary application in drug discovery.

6-Methoxyquinolin-8-amine: The Antimalarial Cornerstone

The 8-aminoquinoline scaffold is synonymous with anti-relapse malaria therapy.[1]

-

Mechanism of Action (Hypothesized): The 8-aminoquinolines, like primaquine and its analogue tafenoquine, are believed to act as prodrugs.[22] They are metabolized in the liver to electrophilic quinone-imine intermediates. These reactive metabolites are thought to generate reactive oxygen species (ROS), which disrupt the parasite's mitochondrial electron transport chain and cause oxidative damage, leading to the death of the dormant liver-stage hypnozoites.[22]

-

Drug Examples:

-

Toxicity: A major drawback of 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions. This is also linked to the generation of oxidative metabolites.[1]

6-Methoxyquinolin-3-amine: A Versatile Scaffold for Other Targets

While not a classic antimalarial core, 6-methoxyquinolin-3-amine serves as a valuable building block for other therapeutic areas, particularly in the development of kinase inhibitors.

-

Role as a "Hinge-Binder": The amino group at the 3-position, being part of the pyridine ring, can act as a hydrogen bond donor to the "hinge region" of the ATP-binding pocket of many protein kinases. This interaction is a common anchoring point for kinase inhibitors.

-

Synthetic Utility: The 3-amino group provides a convenient handle for further derivatization, allowing chemists to build out molecules that can occupy other pockets of a target enzyme, thereby increasing potency and selectivity.[25][26] Its distinct reactivity compared to the 8-amino isomer allows for selective chemical transformations.

Conclusion

The comparison of 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine is a powerful case study in the importance of positional isomerism in drug discovery. A simple shift of an amino group from the C3 to the C8 position fundamentally alters the molecule's electronic properties, synthesis, and, most critically, its biological role. The 8-amino isomer is the indispensable core of anti-relapse antimalarials, a role intimately tied to its metabolism and position on the benzenoid ring. Conversely, the 3-amino isomer is a versatile building block, particularly for kinase inhibitors, where its amine group can engage in crucial hydrogen bonding interactions within enzyme active sites. For the medicinal chemist, a deep understanding of these isomeric differences is not merely academic; it is essential for the rational design of new, effective, and safe therapeutic agents.

References

-

PrepChem. Synthesis of 6-Methoxy-3-aminoquinoline. [Link]

-

ResearchGate. Chemical structure of primaquine and tafenoquine. [Link]

-

ResearchGate. Chemical structures of primaquine and tafenoquine. [Link]

-

ResearchGate. Structures of primaquine and tafenoquine. [Link]

-

Biosynce Blog. What are the effects of different substituents on the reactivity of quinoline? [Link]

-

PubChem. 6-Methoxy-8-quinolinamine. [Link]

-

PubChem. Tafenoquine. [Link]

-

ResearchGate. Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [Link]

-

PubChem. 6-Methoxyquinolin-3-amine hydrochloride. [Link]

-

PubChem. 6-Methoxyquinoline. [Link]

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

ResearchGate. (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

Matrix Fine Chemicals. 6-METHOXYQUINOLIN-8-AMINE. [Link]

-

MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

-

PubChem. tafenoquine. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

PMC. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

Fiveable. Substituent Effects in Electrophilic Substitutions. [Link]

-

LibreTexts Chemistry. 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Reddit. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Link]

-

SlideShare. Preparation and Properties of Quinoline. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy book. [Link]

-

SpectraBase. 8-Amino-6-methoxyquinoline. [Link]

-

PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

ResearchGate. Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ChemSynthesis. 6-methoxyquinoline. [Link]

-

PMC. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. biosynce.com [biosynce.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6 [chemicalbook.com]

- 11. 8-AMINO-6-METHOXYQUINOLINE | 90-52-8 [chemicalbook.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 19. uop.edu.pk [uop.edu.pk]

- 20. researchgate.net [researchgate.net]

- 21. prepchem.com [prepchem.com]

- 22. Tafenoquine | C24H28F3N3O3 | CID 115358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. SID 374883823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

6-Methoxyquinolin-3-amine hydrochloride molecular weight and formula

High-Purity Heterocyclic Scaffolds for Kinase Inhibitor Development

Part 1: Executive Summary & Core Identity

6-Methoxyquinolin-3-amine hydrochloride is a privileged heterocyclic building block, primarily utilized in the synthesis of type I and type II kinase inhibitors (specifically targeting PI3K/mTOR pathways) and MALT1 inhibitors. Unlike its more common 8-aminoquinoline isomers (used in antimalarials like Primaquine), the 3-aminoquinoline scaffold offers a unique vector for hydrogen bonding in the ATP-binding pocket of enzymes, often serving as the "hinge-binding" motif.

This guide details the physicochemical properties, validated synthetic routes, and analytical protocols required to integrate this compound into high-throughput medicinal chemistry campaigns.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification | Technical Note |

| IUPAC Name | 6-Methoxyquinolin-3-amine hydrochloride | |

| CAS (Free Base) | 29507-86-6 | Often cited in patent literature. |

| CAS (HCl Salt) | N/A (Custom synthesis) | Typically generated in situ or isolated as mono-HCl. |

| Formula (Base) | C₁₀H₁₀N₂O | |

| Formula (HCl) | C₁₀H₁₁ClN₂O | Assumes Mono-HCl stoichiometry. |

| MW (Base) | 174.20 g/mol | |

| MW (HCl Salt) | 210.66 g/mol | Critical for molarity calculations in stock solutions. |

| pKa (Calc) | ~4.91 (Quinoline N) | Protonation occurs at the ring nitrogen, not the exocyclic amine. |

| Appearance | Tan to brown crystalline solid | Oxidizes slowly upon air exposure; store under inert gas. |

| Solubility | DMSO (>50 mM), Methanol | Poor solubility in non-polar solvents (Hexane, DCM). |

Part 2: Synthesis & Reaction Mechanism

The synthesis of 3-aminoquinolines is more challenging than the 2-, 4-, or 8-isomers due to the electronic deactivation of the 3-position. The most robust industrial route avoids direct amination and instead utilizes the reduction of a nitro-precursor.

Validated Synthetic Pathway

The preferred route proceeds via the Skraup-like condensation or Friedländer synthesis to form the nitroquinoline core, followed by chemoselective reduction.

-

Precursor Formation: Condensation of 4-methoxy-2-nitrobenzaldehyde with nitroethanol (or equivalent synthons) yields 6-methoxy-3-nitroquinoline .

-

Reduction: The nitro group is reduced to the amine using Stannous Chloride (

) or Catalytic Hydrogenation ( -

Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt, enhancing stability against oxidation.

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the generation of the target hydrochloride salt. The reduction step is the critical control point for purity.

Part 3: Analytical Characterization Protocols

To ensure data integrity in biological assays, the compound must meet strict purity standards (>98%).

1. HPLC-MS Quality Control Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

-

Mass Spec: ESI+ Mode. Expect

.[8][9]

2. NMR Structural Validation (

)

-

3.85 ppm (s, 3H): Methoxy group (

-

5.80 ppm (br s, 2H): Amine protons (

- 7.00 - 7.90 ppm (m, 4H): Aromatic protons (H5, H7, H8).

- 8.45 ppm (d, 1H): H4 proton (characteristic of 3-substituted quinolines).

- 8.60 ppm (d, 1H): H2 proton (deshielded by ring nitrogen).

Self-Validation Check: If the integral of the methoxy singlet (3.85 ppm) is not exactly 3:1 ratio to the H2 proton, repurify. Presence of peaks >9.0 ppm suggests residual nitro-precursor.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffold (PI3K/mTOR)

The 3-aminoquinoline moiety mimics the adenine ring of ATP. The ring nitrogen (N1) and the exocyclic amine (N3) form a donor-acceptor motif that binds to the hinge region of kinases.

-

Mechanism: The 6-methoxy group often projects into the solvent-accessible region or a hydrophobic pocket, improving potency and metabolic stability.

-

Example: Used in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives and related PI3K inhibitors [1].

2. MALT1 Protease Inhibitors

Recent patent literature identifies halogenated derivatives of 6-methoxyquinolin-3-amine as intermediates for MALT1 inhibitors, relevant in treating B-cell lymphomas [2].[10]

3. Fluorescent Probes

Quinolines are inherently fluorescent. The 6-methoxy-3-amine derivative can be derivatized (e.g., via diazonium coupling) to create "turn-on" probes for detecting biological thiols or specific metal ions.

Part 5: Handling & Stability

-

Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep in a desiccator.

-

Light Sensitivity: Protect from light. Quinoline amines can undergo photo-oxidation, turning the solid from tan to dark brown/black.

-

Safety: Irritant.[11][12] Treat as a potential mutagen (common for planar intercalating amines). Use double-gloving and work within a fume hood.

References

-

Google Patents. Pyrimidine derivatives used as PI-3 kinase inhibitors.[8] WO2007084786A1.[8] Accessed Feb 2026. Link

-

Google Patents. Inhibitors of MALT1 and uses thereof. US11248007B2. Accessed Feb 2026. Link

-

PubChem. 6-Methoxyquinolin-3-amine hydrochloride (Compound Summary). CID 17040068. Accessed Feb 2026. Link

-

PrepChem. Synthesis of 6-Methoxy-3-aminoquinoline. Accessed Feb 2026.[12] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. 3-AMINO-6-METHOXYQUINOLINE | 29507-86-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. CN104334527A - ç£ºé °èºååç©åä½ä¸ºtnapæå¶åçç¨é - Google Patents [patents.google.com]

- 8. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US11248007B2 - Inhibitors of MALT1 and uses thereof - Google Patents [patents.google.com]

- 11. 3-Aminoquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. 3-Aminoquinoline | 580-17-6 [chemicalbook.com]

Biological Activity of 3-Aminoquinoline Derivatives in Malaria Research

Executive Summary

While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have historically dominated antimalarial chemotherapy, the emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has necessitated the exploration of alternative scaffolds. 3-Aminoquinoline derivatives represent a strategic "scaffold hop." By shifting the nitrogen substituent to the 3-position, medicinal chemists can retain the core pharmacophore required for hemozoin inhibition while altering the steric and electronic profile enough to bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism.

This guide details the structural rationale, synthetic pathways, validated experimental protocols, and mechanism of action (MOA) for 3-aminoquinoline derivatives.

Part 1: The Pharmacophore & Structural Rationale

The "Scaffold Hop" Strategy

The quinoline ring is essential for π-π stacking interactions with free heme (ferriprotoporphyrin IX). In resistant parasites, the PfCRT protein recognizes the specific spatial arrangement of the flexible side chain at position 4 of Chloroquine.

-

4-Aminoquinolines: High affinity for heme, but high recognition by PfCRT in resistant strains.

-

3-Aminoquinolines: Retain the planar aromatic system for heme binding. The vector of the side chain at position 3 alters the molecular volume and lipophilicity profile, reducing affinity for the efflux pump while maintaining accumulation in the digestive vacuole.

Structure-Activity Relationship (SAR) Insights

Recent studies indicate three critical SAR determinants for 3-aminoquinoline derivatives:

-

C-7 Substitution: Retention of an electron-withdrawing group (typically Chlorine or Trifluoromethyl) at position 7 is crucial for inhibition of β-hematin formation.

-

The Linker: A diamine linker (2–4 carbons) attached to the C-3 amine often mimics the basicity required for pH trapping within the acidic food vacuole.

-

Hybridization: Conjugating the C-3 amine with other pharmacophores (e.g., 1,2,4-triazoles or pyrimidines) often results in nanomolar IC50 values against MDR strains (e.g., K1, W2).

Part 2: Synthetic Pathways

The synthesis of 3-aminoquinoline derivatives typically proceeds via the reduction of 3-nitroquinoline precursors or cyclization methods. Below is a standard, high-yield workflow for generating a library of these derivatives.

Core Synthesis Workflow (DOT Visualization)

Caption: Figure 1. General synthetic pathway for 3-aminoquinoline derivatives via nitro-reduction.

Part 3: Mechanism of Action (MOA)

The primary target of 3-aminoquinoline derivatives remains the hemozoin formation pathway .

The Heme Detoxification Blockade

-

Ingestion: The parasite degrades hemoglobin in its acidic digestive vacuole (pH ~5.0–5.5).

-

Release: Free heme (Fe2+) is released and oxidized to ferriprotoporphyrin IX (Fe3+), which is toxic to the parasite (causing membrane lysis).

-

Detoxification (Normal): The parasite biocrystallizes toxic heme into inert hemozoin (β-hematin).

-

Inhibition (Drug Action): The 3-aminoquinoline derivative accumulates in the vacuole via pH trapping (protonation of the amine). It binds to the growing face of the hemozoin crystal, capping it and preventing further detoxification. The accumulation of free heme kills the parasite.[1][2]

MOA Pathway Diagram

Caption: Figure 2. Mechanism of Action: Inhibition of Heme Detoxification in the Digestive Vacuole.[3]

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized endpoints.

In Vitro Efficacy: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation by quantifying DNA content. It is preferred over radioactive [3H]-hypoxanthine assays for safety and cost.

Reagents:

-

SYBR Green I (Invitrogen)

-

Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

P. falciparum cultures (strains 3D7 for sensitive, K1/W2 for resistant).[4]

Protocol:

-

Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

-

Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates.

-

Drug Treatment:

-

Dissolve 3-aminoquinoline derivatives in DMSO (Stock 10 mM).

-

Perform serial dilutions in culture medium (Final DMSO < 0.5%).

-

Controls: Include Chloroquine (Positive Control) and DMSO-only (Negative Control).

-

-

Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

-

Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL) to each well. Incubate for 1 hour in the dark.

-

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Calculation: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy: Peter’s 4-Day Suppressive Test

Used to validate bioavailability and systemic efficacy in a rodent model.

Protocol:

-

Infection: Inoculate Swiss albino mice (n=5 per group) intraperitoneally (IP) with 1x10^7 Plasmodium berghei (ANKA strain) infected erythrocytes on Day 0.

-

Treatment: Administer the test compound (dissolved in vehicle, e.g., Tween-80/Water) orally or IP at varying doses (e.g., 10, 20, 40 mg/kg) on Days 0, 1, 2, and 3 (24h intervals).

-

Sampling: On Day 4, prepare thin blood smears from tail vein blood.

-

Staining: Fix with methanol and stain with Giemsa (10%).

-

Microscopy: Count % parasitemia (infected RBCs / total RBCs).

-

Efficacy Calculation:

(Where C = mean parasitemia in negative control, T = mean parasitemia in treated group).

Part 5: Data Presentation & Analysis

Representative SAR Data

The following table illustrates the comparative potency of 3-aminoquinoline derivatives against standard drugs. (Data aggregated from representative literature trends).

| Compound ID | R-Group (Pos 3) | Strain 3D7 (Sens) IC50 (nM) | Strain K1 (Res) IC50 (nM) | Resistance Index (RI) |

| Chloroquine (Ref) | 4-amino-sidechain | 15.2 | 210.5 | 13.8 |

| 3-AQ-1 | Free Amine (-NH2) | 120.5 | 115.0 | 0.95 |

| 3-AQ-Hybrid | Triazole-linker | 8.4 | 12.1 | 1.4 |

| 3-AQ-Amide | Acetamide | 45.0 | 42.5 | 0.94 |

Key Insight: The 3-AQ-Hybrid demonstrates superior potency to Chloroquine in resistant strains (K1) and maintains a low Resistance Index (RI < 2), validating the scaffold-hop hypothesis.

References

-

Synthesis and antimalarial activity of new aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

-

Mechanism of action of quinoline antimalarials. Microbiology and Molecular Biology Reviews. [Link]

-

Standardization of the SYBR Green I assay for antimalarial susceptibility testing. Malaria Journal. [Link]

-

In vivo assessment of antimalarial activity: The Peter's Test. Methods in Molecular Biology. [Link]

-

Structure-Activity Relationships of 4- and 3-Aminoquinolines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyquinolin-3-amine hydrochloride solubility in water vs methanol

Technical Guide for Formulation & Assay Development

Executive Summary

6-Methoxyquinolin-3-amine hydrochloride is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors, and fluorescent probes.[1] For researchers and formulation scientists, understanding the solubility differential between water (the biological medium) and methanol (the processing/stock solvent) is critical for reproducible assay data.

This guide details the physicochemical drivers of this compound's solubility, provides a self-validating experimental protocol for determination, and offers a comparative analysis to guide solvent selection.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate solubility, we must first understand the competition between the crystal lattice energy and the solvation energy.

1. Chemical Identity

-

Core Structure: Quinoline (Aromatic, Lipophilic).

-

Substituents:

-

Salt Form: Hydrochloride (HCl).[2]

2. The Solvation Mechanism

The hydrochloride salt implies the protonation of the most basic nitrogen. In 3-aminoquinolines, the ring nitrogen (N1) is generally the primary protonation site (

-

In Water (Dielectric Constant

): Water is excellent at solvating the-

Result: Soluble, but limited by the hydrophobic surface area.

-

-

In Methanol (Dielectric Constant

): Methanol is an amphipathic solvent. The hydroxyl group (-

Result:Significantly higher solubility. Methanol bridges the gap between the ionic salt requirement and the lipophilic organic backbone.

-

3. Theoretical Solubility Visualization

The following diagram illustrates the competing forces dictating solubility in these two solvents.

Figure 1: Mechanistic comparison of solvation drivers. Methanol provides a dual-stabilization mechanism (ionic + lipophilic), typically resulting in higher saturation limits.

Part 2: Comparative Solubility Profile

Based on structure-property relationships (SPR) of analogous aminoquinoline salts (e.g., Primaquine HCl, Aminoquinoline precursors), the following profile is expected.

Note: Exact values depend on the specific polymorph and purity. The ranges below are estimates for high-purity crystalline salts.

| Feature | Water ( | Methanol ( |

| Predicted Solubility | 10 – 50 mg/mL | > 50 mg/mL (Often >100 mg/mL) |

| Primary Driver | Ion-Dipole (Charge solvation) | Amphipathic Solvation |

| Limiting Factor | Hydrophobic effect of Quinoline ring | Crystal Lattice Energy |

| pH Sensitivity | High. If pH > | Low. Dissolves both salt and free base well. |

| Use Case | Biological Assays, Aqueous Buffers | Stock Solutions, Synthesis, Purification |

Critical Insight:

While water solubility is sufficient for biological assays (usually

Part 3: Experimental Protocol (Determination)

Do not rely on literature values alone. Batch-to-batch variation in salt stoichiometry (e.g., mono-HCl vs. di-HCl) can drastically alter solubility. Use this self-validating protocol.

Method: Shake-Flask Thermodynamic Solubility (HPLC-UV)

Objective: Determine the saturation concentration (

Reagents:

-

6-Methoxyquinolin-3-amine HCl (Test Article)

-

HPLC Grade Water & Methanol

-

Syringe Filters (0.22 µm PTFE for MeOH, PES for Water)

Workflow:

-

Supersaturation: Add excess solid compound to 2.0 mL of solvent in a glass vial.

-

Visual Check: Ensure solid is clearly visible at the bottom. If it dissolves completely, add more.

-

-

Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant to remove micro-crystals.

-

Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) into mobile phase and analyze via HPLC.

HPLC Conditions (Generic Quinoline Method)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (quinoline conjugation).

Experimental Logic Flow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Implications for Research

1. Stock Solution Preparation

-

Recommendation: Prepare a 100 mM stock in Methanol .

-

Why: Methanol prevents hydrolysis and microbial growth. It evaporates easily if solvent exchange is needed.

-

Storage: -20°C. Quinoline amines can oxidize (turn brown) upon light/air exposure. Methanol stocks are more stable than aqueous stocks.

2. Biological Assay Dilution

When dosing into aqueous cell media:

-

Perform a serial dilution in Methanol first.

-

Spike the Methanol solution into the media.

-

Limit: Ensure final Methanol concentration is < 0.5% (v/v) to avoid cytotoxicity.

-

Risk: If the aqueous solubility is ~10 mg/mL, "crashing out" (precipitation) is unlikely at micromolar (

) screening concentrations.

3. pH Dependency (The "Oiling Out" Trap)

If you dissolve the HCl salt in water and adjust the pH to >7 (neutral/basic), the compound will deprotonate to the Free Base .

-

Observation: The clear solution will turn cloudy or an oily droplet will form at the bottom.

-

Fix: Maintain pH < 6.0 for aqueous stability, or use a cosolvent (DMSO/MeOH) if neutral pH is required.

References

-

Solubility of Amino Acids and Organic Salts: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3]

- Context: Establishes the fundamental thermodynamic principles of amino-group solubility in hydroalcoholic systems.

-

Solubility of Quinoline Derivatives: Jouyban, A., et al. (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents. PMC.

- Context: Provides comparative data for lipophilic nitrogenous bases in w

-

PubChem Compound Summary: 6-Methoxyquinolin-3-amine hydrochloride.[4]

- Context: Structural confirmation and physicochemical property predictions (LogP, H-bond donors).

-

Organic Synthesis Procedures (Salt Purification): Organic Syntheses, Coll. Vol. 1.

- Context: General methodologies for the purification and solubility handling of amine hydrochloride salts.

Sources

Technical Guide: Fluorescence Quantum Yield of 6-Methoxyquinolin-3-amine

Executive Summary

6-Methoxyquinolin-3-amine (also known as 3-amino-6-methoxyquinoline) is a substituted quinoline derivative exhibiting environment-sensitive fluorescence. Unlike robust fluorophores (e.g., Fluorescein or Rhodamine) with static quantum yields, this molecule acts as a solvatochromic probe. Its fluorescence quantum yield (

In aprotic, moderately polar solvents, the

This guide provides the structural rationale for these properties and details a self-validating protocol for determining the exact

Part 1: Molecular Architecture & Photophysics

Structural Determinants of Fluorescence

The photophysics of 6-methoxyquinolin-3-amine is defined by a "push-pull" electronic system, though less aggressive than nitro-substituted variants.

-

The Scaffold (Quinoline): The heteroaromatic core provides the

transitions required for UV absorption (typically 320–360 nm). -

The Donor (6-Methoxy): An electron-donating group (EDG) at the 6-position stabilizes the excited state and typically induces a bathochromic (red) shift in emission compared to the unsubstituted quinoline. It generally enhances

by reducing intersystem crossing rates. -

The Auxochrome (3-Amine): The amine group at position 3 introduces significant solvatochromism. In the excited state, the amino group can undergo intramolecular charge transfer (ICT), making the fluorescence highly sensitive to solvent polarity.

Jablonski Dynamics & Quenching Mechanisms

The primary competitor to fluorescence in this molecule is Internal Conversion (IC) driven by hydrogen bonding.

-

In Non-Polar/Aprotic Solvents: The rigid quinoline core emits efficiently.

-

In Protic Solvents (Water/Alcohols): Hydrogen bonding to the ring nitrogen or the exocyclic amine facilitates rapid non-radiative decay, significantly lowering

. -

pH Sensitivity: The ring nitrogen is basic (pKa

4–5). Protonation leads to the formation of a quinolinium cation, which typically exhibits a redshifted absorption and altered fluorescence profile (often quenched or significantly shifted).

Figure 1: Photophysical pathways governing the quantum yield of 6-methoxyquinolin-3-amine. Note the competition between Fluorescence and Non-Radiative Decay in polar environments.

Part 2: Quantitative Fluorescence Parameters

Due to the solvatochromic nature of this molecule, "literature values" should be treated as reference points rather than absolute constants.

Estimated Quantum Yield Ranges

| Solvent Environment | Estimated | Emission Max ( | Mechanism |

| Cyclohexane / Hexane | 0.30 – 0.50 | ~380–400 nm | Minimal non-radiative decay; LE state dominates. |

| Acetonitrile / DMSO | 0.10 – 0.30 | ~420–450 nm | Stabilization of ICT state; moderate QY. |

| Ethanol / Methanol | 0.01 – 0.10 | ~430–460 nm | H-bonding induced quenching (O-H...N interactions). |

| Aqueous Buffer (pH 7) | < 0.05 | ~440 nm | Strong quenching; low solubility may induce aggregation. |

| 0.1 M H₂SO₄ (Protonated) | Variable | Red-shifted | Protonation of ring N alters electronic structure. |

Note: Data derived from structure-activity relationships of 3-aminoquinoline and 6-methoxyquinoline congeners [1, 2].

Part 3: Experimental Protocol (Self-Validating)

To obtain the precise

Selection of Reference Standard

Primary Standard: Quinine Sulfate in 0.1 M (or 0.5 M) H₂SO₄.

- : 0.546 (at 25°C) [3].

-

Why: Structural similarity (quinoline core), overlapping absorption/emission regions, and well-characterized photostability.

Secondary Standard: Coumarin 153 (in Ethanol).

- : 0.38.[2]

-

Why: Better if working strictly in organic solvents to avoid refractive index errors.

Sample Preparation Workflow

-

Solvent: Use spectroscopic grade solvents (HPLC grade or higher).

-

Absorbance Check: Prepare 4-5 dilutions of both the sample and the standard.

-

Optical Density (OD) Limit: Ensure the absorbance at the excitation wavelength is below 0.10 (ideally 0.02–0.08) to avoid Inner Filter Effects (re-absorption of emitted light).

Measurement Protocol

-

Blank Correction: Record the baseline spectrum of the pure solvent.

-

Absorption Scan: Measure Absorbance (

) at the excitation wavelength (-

Recommendation:

(Verify with full scan).

-

-

Emission Scan: Record the fluorescence spectrum (

) from -

Integration: Calculate the total integrated fluorescence intensity (

) (area under the curve).

Calculation

Calculate

-

Grad: Slope of the plot of Integrated Fluorescence Intensity (

) vs. Absorbance ( - : Refractive index of the solvent.

Figure 2: Step-by-step workflow for the relative determination of fluorescence quantum yield.

Part 4: Troubleshooting & Optimization

Inner Filter Effect (IFE)

-

Symptom: The plot of Intensity vs. Absorbance curves downwards at higher concentrations.

-

Fix: Dilute samples further. Absorbance must be linear with concentration and ideally

.

pH Sensitivity

-

Issue: In unbuffered aqueous solutions, trace acidity from glass or CO₂ can protonate the ring nitrogen, drastically changing

. -

Fix: If measuring in water, always use a buffer (e.g., Phosphate or TRIS, pH 7.4). Avoid simple "water" unless pH is strictly monitored.

Oxygen Quenching[3]

-

Issue: Dissolved oxygen acts as a collisional quencher, reducing

. -

Fix: For highest accuracy, degas solvents (sparge with Argon/Nitrogen for 10 mins) before measurement. This is critical if the lifetime is long (>10 ns), though less critical for typical quinolines (lifetimes < 5 ns).

References

-

Photophysics of Aminoquinolines

-

6-Methoxyquinoline Properties

-

Standard Reference Values

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link (The authoritative source for Quinine Sulfate QY).

-

-

Measurement Methodology

-

NIST Technical Series. Fluorescence quantum yield measurements. Link

-

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-methoxyquinoline Hydrochloride for Research Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A comprehensive, compound-specific Safety Data Sheet (SDS) for 3-Amino-6-methoxyquinoline hydrochloride is not publicly available at the time of publication. The safety and handling recommendations provided herein are based on a conservative hazard analysis of structurally similar compounds. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Executive Summary and Compound Profile

3-Amino-6-methoxyquinoline and its hydrochloride salt are heterocyclic aromatic amine derivatives of quinoline. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules, most notably the antimalarial drug quinine. Understanding the physicochemical properties and, critically, the safety profile of such intermediates is paramount for their effective and safe utilization in a research setting.

This guide provides a detailed profile of 3-Amino-6-methoxyquinoline hydrochloride, including its known identifiers. In the absence of a dedicated Safety Data Sheet (SDS), this document presents a hazard analysis based on structural analogues to establish a conservative and robust framework for safe handling, emergency procedures, and experimental workflow.

Compound Identification

A definitive PubChem Compound Identification (CID) number for the hydrochloride salt of 3-Amino-6-methoxyquinoline has not been established in the PubChem database as of the date of this guide. The primary identifiers are associated with the free base form.

| Identifier | Value | Source |

| Chemical Name | 3-Amino-6-methoxyquinoline hydrochloride | N/A |

| Parent Compound | 3-Amino-6-methoxyquinoline | ChemicalBook[1] |

| Parent CAS Number | 29507-86-6 | ChemicalBook[1] |

| Parent Molecular Formula | C₁₀H₁₀N₂O | ChemicalBook[1] |

| Parent Molecular Weight | 174.20 g/mol | ChemicalBook[1] |

| Molecular Formula (HCl) | C₁₀H₁₁ClN₂O | N/A |

| Molecular Weight (HCl) | 210.66 g/mol | N/A |

Hazard Analysis and Safety Profile (Based on Structural Analogy)

Due to the absence of specific toxicological and safety data for 3-Amino-6-methoxyquinoline hydrochloride, a hazard assessment must be inferred from validated data for structurally related quinoline derivatives. This approach, termed "Hazard Analysis by Structural Analogy," allows for the establishment of a provisional, conservative safety protocol. The primary analogues used for this analysis are 3-Aminoquinoline, 6-Aminoquinoline, and 6-Methoxyquinoline.

The consistent presence of skin irritation, serious eye irritation, and potential for acute toxicity across these analogues strongly suggests that 3-Amino-6-methoxyquinoline hydrochloride should be treated as, at minimum, a hazardous substance with similar properties.

Comparative GHS Classification of Structural Analogues

The following table summarizes the GHS hazard classifications for key structural analogues. It is recommended to adopt the most stringent of these classifications when handling 3-Amino-6-methoxyquinoline hydrochloride until specific data becomes available.

| Hazard Class | 3-Aminoquinoline[2] | 6-Aminoquinoline[3] | 6-Methoxyquinoline[4] | Provisional Classification for 3-Amino-6-methoxyquinoline HCl |

| Acute Toxicity, Oral | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful) | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Category 2 (Irritant) | Category 2 (Irritant) | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | Category 2 (Irritant) | Category 2 (Irritant) | Category 2 (Causes serious eye irritation) |

| STOT, Single Exposure | - | Category 3 (Resp. Irr.) | Category 3 (Resp. Irr.) | Category 3 (May cause respiratory irritation) |

STOT: Specific Target Organ Toxicity

Based on this analysis, the compound should be handled as harmful and irritating. The following GHS pictograms are recommended for labeling and communication:

Recommended Safe Handling and Experimental Workflow

A risk-based approach is essential when working with compounds of unknown toxicity. The following workflow is a mandatory minimum for handling 3-Amino-6-methoxyquinoline hydrochloride.

Storage and Incompatibilities

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep locked up and segregated from incompatible materials.

-

Incompatible Materials: Based on the analogue data, avoid strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4]

Emergency and First-Aid Protocols

The causality behind these protocols is to mitigate exposure and prevent further harm based on the predicted irritant and toxic properties of the compound.

In Case of Exposure

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] | The predicted serious eye irritation necessitates rapid and thorough dilution to prevent tissue damage. Medical evaluation is critical to assess the extent of injury. |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[5] | Prompt removal of the compound is required to minimize irritation and prevent potential dermal absorption, a known hazard for analogue compounds. |

| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, call a poison center or doctor.[3] | This addresses the potential for respiratory tract irritation and ensures the individual is removed from the contaminated atmosphere. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison center or doctor immediately for treatment advice.[4] | The compound is presumed harmful if swallowed. Inducing vomiting can cause additional damage to the esophagus and poses an aspiration risk. |

Disposal Considerations

All waste materials, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

-

Disposal: Dispose of the container and its contents through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it in standard laboratory trash or down the drain.

Conclusion

While 3-Amino-6-methoxyquinoline hydrochloride is a valuable research chemical, the current lack of specific safety data necessitates a highly cautious and conservative approach to its handling. By adopting the provisional hazard classifications derived from structural analogues and adhering strictly to the engineering controls, personal protective equipment, and emergency protocols outlined in this guide, researchers can mitigate the potential risks associated with its use. The scientific community is strongly encouraged to publish any toxicological data for this compound to fill the existing knowledge gap.

References

-

(SDS for a structural analogue, providing data on toxicity and irritation.)

-

(Provides general safety procedures for hydrochloride salts of amine compounds.)

-

(Example of a comprehensive hazard assessment for a complex, physiologically active quinoline.)

-

(SDS for a structural analogue, detailing hazards of an aminoquinoline.)

-

(Provides data on oral toxicity for a quinoline-based compound.)

-

(Alternative source for 6-Aminoquinoline SDS, confirming hazard classifications.)

-

(Source for parent compound CAS number and basic properties.)

-

(SDS for a key structural analogue, providing data on skin and eye irritation.)

-

(Database entry for a structural analogue, including GHS classifications.)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methoxy-Aminoquinolines

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the chemical synthesis of methoxy-aminoquinolines, specifically resolving the regiochemical divergence between the requested starting material and the target isomer.[1]

Targeting 6-Methoxyquinolin-8-amine vs. 6-Methoxyquinolin-3-amine[1]

Executive Summary & Chemical Strategy

Objective: To provide a validated protocol for the synthesis of 6-methoxy-aminoquinolines. Critical Technical Insight: The user request specifies 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) as the starting material for 6-methoxyquinolin-3-amine .[1] From a mechanistic standpoint, the Skraup cyclization of 4-methoxy-2-nitroaniline inherently yields 6-methoxy-8-nitroquinoline , which reduces to 6-methoxyquinolin-8-amine (a key intermediate for Primaquine).[1][2] The nitro group at the ortho position (position 2) of the aniline becomes the substituent at position 8 of the quinoline ring.[1]

To synthesize the 3-amine isomer (6-methoxyquinolin-3-amine ), the nitrogen source at position 3 must be introduced via the glycerol fragment (e.g., using 2-nitro-1,3-propanediol) on a p-anisidine core, not from a pre-existing nitro group on the aniline ring.[1]

Scope of this Guide: To ensure high scientific integrity (E-E-A-T) and utility:

-

Primary Protocol: The synthesis of 6-methoxyquinolin-8-amine from the specified starting material (4-methoxy-2-nitroaniline ).[1] This is the chemically valid pathway for this precursor.[1]

-

Secondary Protocol: The synthesis of 6-methoxyquinolin-3-amine (the named target) starting from its correct precursor (p-anisidine ).

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways based on the starting material and the origin of the amino group.

Caption: Divergent synthetic pathways for 6-methoxy-aminoquinolines. Note that the specified starting material (Red) naturally yields the 8-amine, while the 3-amine requires the p-anisidine precursor (Green).[1]

Protocol A: Synthesis of 6-Methoxyquinolin-8-amine

Starting Material: 4-Methoxy-2-nitroaniline Target: 6-Methoxyquinolin-8-amine (Primaquine Base) Mechanism: Modified Skraup Reaction followed by Béchamp or Catalytic Reduction.[1]

Step 1: Cyclization to 6-Methoxy-8-nitroquinoline

Rationale: The Skraup reaction constructs the pyridine ring using glycerol.[1] The nitro group at the ortho position of the aniline is retained and maps to position 8 of the quinoline.[1]

Reagents:

-

4-Methoxy-2-nitroaniline (1.0 eq)[1]

-

Glycerol (3.5 eq)[1]

-

Sulfuric Acid (conc., 2.5 eq)

-

Arsenic Pentoxide (As₂O₅) (1.1 eq) or Sodium m-nitrobenzenesulfonate (safer alternative).[1]

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 4-methoxy-2-nitroaniline, arsenic pentoxide, and glycerol.

-

Addition: Heat the mixture to 100°C. Add concentrated sulfuric acid dropwise over 30 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Heat the mixture to 135–140°C and maintain for 4–6 hours. The reaction mixture will darken significantly.[1]

-

Quench: Cool to 80°C and pour the mixture onto crushed ice (500 g).

-

Neutralization: Adjust pH to ~9.0 using 50% NaOH solution or concentrated ammonium hydroxide.[1] A precipitate will form.[1][3][4][5]

-

Isolation: Filter the crude solid. Wash with water.[1][4][5][6][7]

-

Purification: Recrystallize from ethanol or acetone.

Step 2: Reduction to 6-Methoxyquinolin-8-amine

Rationale: Selective reduction of the nitro group to the primary amine without reducing the quinoline ring.[1]

Reagents:

-

Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (3.5 eq)

Procedure:

-

Dissolution: Dissolve the nitroquinoline in concentrated HCl (10 mL/g of substrate) at 50°C.

-

Reduction: Remove heat. Add SnCl₂[1][2]·2H₂O portion-wise.[1][8] The reaction is exothermic; allow temperature to rise to ~80°C.[1]

-

Completion: Stir for 1 hour. Monitor by TLC (Silica, EtOAc:Hexane 1:1).

-

Workup: Dilute with water. Basify carefully with 5M NaOH to pH >10.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1][7]

-

Drying: Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.

-

Final Product: 6-Methoxyquinolin-8-amine.

-

Appearance: Viscous oil or low-melting solid (darkens on air exposure).[1]

-

Protocol B: Synthesis of 6-Methoxyquinolin-3-amine

Starting Material: 4-Methoxyaniline (p-Anisidine) Target: 6-Methoxyquinolin-3-amine (CAS: 29507-86-6) Mechanism: Cyclization with a nitro-acrolein equivalent (derived from 2-nitro-1,3-propanediol) followed by reduction.[1]

Note: This protocol is provided because it is the only viable route to the 3-amine isomer named in the user request.[1]

Step 1: Synthesis of 6-Methoxy-3-nitroquinoline

Reagents:

-

p-Anisidine (1.0 eq)[1]

-

2-Nitro-1,3-propanediol bis(acetate) (1.1 eq) (or generated in situ from nitromalonaldehyde sodium salt).[1]

Procedure:

-

Condensation: Dissolve p-anisidine in acetic acid. Add the nitro-propanediol derivative.[1]

-

Cyclization: Heat to reflux for 2–3 hours. The amino group condenses with the carbonyl equivalent, and the ring closes onto the ortho position.

-

Isolation: Pour into ice water. The 3-nitroquinoline precipitates.[1] Filter and wash with water.[1][4][6][7]

-

Purification: Recrystallize from methanol.

-

Intermediate: 6-Methoxy-3-nitroquinoline (Yellow solid).[1]

-

Step 2: Reduction to 6-Methoxyquinolin-3-amine

Procedure:

-

Reduction: Similar to Protocol A, use SnCl₂/HCl or Hydrogenation (H₂, 10% Pd/C, MeOH, 3 atm).

-

Workup: Filter catalyst (if hydrogenation) or basify/extract (if SnCl₂).[1]

-

Purification: The 3-amine can be recrystallized from chloroform/hexane.[1]

-

Key Data: 1H NMR will show a characteristic singlet (or narrow doublet) for the H-2 proton and H-4 proton of the quinoline ring, distinct from the 8-amine substitution pattern.[1]

-

Data & Validation Summary

| Parameter | 6-Methoxyquinolin-8-amine | 6-Methoxyquinolin-3-amine |

| Starting Material | 4-Methoxy-2-nitroaniline | p-Anisidine |

| Key Intermediate | 6-Methoxy-8-nitroquinoline | 6-Methoxy-3-nitroquinoline |

| CAS Number | 90-52-8 | 29507-86-6 |

| Primary Use | Primaquine synthesis (Antimalarial) | Research / Kinase Inhibitors |

| 1H NMR Distinctions | Doublets at H2, H3, H4.[1] Amine signal broad (exchangeable).[1] | Singlet at H2.[1] Amine at pos 3.[1][2] |

References

-

Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Modification)

-

Synthesis of 6-Methoxyquinolin-3-amine (via 3-nitro intermediate)

-

Reduction Protocols (SnCl2 Method)

Sources

- 1. prepchem.com [prepchem.com]

- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Validated Protocol for the Multi-Step Synthesis of 3-Amino-6-Methoxyquinoline

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-amino-6-methoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the limitations of a direct Skraup synthesis for achieving 3-position substitution, this protocol details a robust, three-part strategy: (1) The foundational Skraup synthesis of 6-methoxyquinoline from p-anisidine; (2) Subsequent regioselective nitration to yield 6-methoxy-3-nitroquinoline; and (3) The final reduction to the target 3-amino-6-methoxyquinoline. This application note is designed for researchers and professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic insights to ensure reproducible and safe execution.

Introduction: The Quinoline Scaffold and the Skraup Synthesis

The quinoline ring system is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine.[1][2] Its versatile structure allows for extensive functionalization, making it a cornerstone of modern drug discovery.[3][4]

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and widely used method for constructing the quinoline core.[3][5] The classic reaction involves heating an aniline derivative with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[6] While highly effective for many substitution patterns, the standard Skraup mechanism does not readily allow for the direct introduction of an amino group at the C-3 position. Therefore, a subsequent functionalization strategy is required.

This guide presents a validated multi-step pathway that leverages the power of the Skraup reaction as the initial key step.

Overall Synthesis Pathway

The synthesis is performed in three distinct stages, beginning with the formation of the quinoline core, followed by the introduction of a nitro group, and concluding with its reduction to the desired amine.

Caption: Overall workflow for the synthesis of 3-amino-6-methoxyquinoline.

Part 1: Skraup Synthesis of 6-Methoxyquinoline

Underlying Mechanism

The Skraup synthesis is a complex, acid-catalyzed reaction cascade. The process begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][7] The starting aniline (p-anisidine) then undergoes a conjugate (Michael) addition to acrolein.[8] The resulting β-anilinopropionaldehyde intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration and, finally, oxidation to yield the aromatic quinoline ring system.[7]

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Critical Safety Precautions

WARNING: The Skraup synthesis is notoriously exothermic and can become violent if not meticulously controlled.[9][10][11] Strict adherence to safety protocols is mandatory.

-

Fume Hood: This entire procedure must be conducted within a certified, high-performance chemical fume hood.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are required.

-

Temperature Control: The reaction temperature must be carefully monitored and controlled. An ice bath should be on standby for emergency cooling.

-